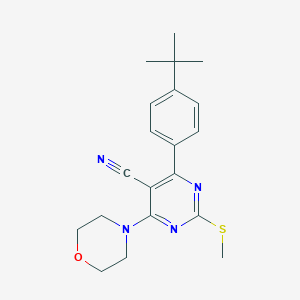![molecular formula C19H25ClN2O3S B256246 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclohexenyl group, and a thiazinan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexene reacts with the benzamide core in the presence of a Lewis acid catalyst.
Formation of the Thiazinan-2-yl Group: This step involves the reaction of the intermediate compound with a thiazine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cyclohexenyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the benzamide core, potentially leading to the formation of amine derivatives.
Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl group can lead to cyclohexanone derivatives, while reduction of the benzamide core can yield amine derivatives.
科学研究应用
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound has a similar structure but lacks the thiazinan-2-yl group.
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide: This compound has a similar structure but with a different substitution pattern on the benzamide core.
Uniqueness
The presence of the thiazinan-2-yl group in 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide distinguishes it from similar compounds. This group can impart unique chemical and biological properties, making the compound of particular interest for research and development.
属性
分子式 |
C19H25ClN2O3S |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C19H25ClN2O3S/c20-18-14-16(22-12-4-5-13-26(22,24)25)8-9-17(18)19(23)21-11-10-15-6-2-1-3-7-15/h6,8-9,14H,1-5,7,10-13H2,(H,21,23) |
InChI 键 |
MWUXIQWYGNRYCP-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
规范 SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B256164.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B256171.png)
![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE](/img/structure/B256192.png)

